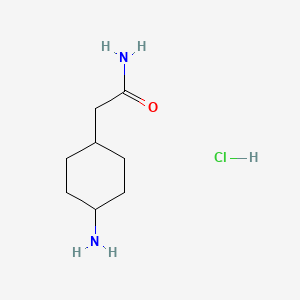![molecular formula C54H81N3O16 B13861022 cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TCO-PEG12-DBCO: is a long-chain polyethylene glycol reagent containing a trans-cyclooctene (TCO) and a dibenzylcyclooctyne (DBCO) moiety. The TCO group specifically and efficiently reacts with tetrazine under mild conditions, while the DBCO group is highly reactive toward azide through click chemistry. The polyethylene glycol spacer increases the aqueous solubility of the reagent .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG12-DBCO involves the conjugation of TCO and DBCO moieties through a polyethylene glycol spacer. The process typically includes the following steps:
Activation of Polyethylene Glycol: The polyethylene glycol is activated using a suitable reagent, such as tetrafluorophenyl (TFP) ester, to introduce reactive groups.
Conjugation with TCO: The activated polyethylene glycol is then reacted with TCO under mild conditions to form a stable amide bond.
Conjugation with DBCO: The TCO-PEG intermediate is further reacted with DBCO to form the final product, TCO-PEG12-DBCO
Industrial Production Methods: Industrial production of TCO-PEG12-DBCO follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Polyethylene Glycol: Large quantities of polyethylene glycol are activated using TFP ester.
Large-Scale Conjugation: The activated polyethylene glycol is reacted with TCO and DBCO in large reactors under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products
化学反应分析
Types of Reactions: TCO-PEG12-DBCO undergoes several types of reactions, including:
Click Chemistry Reactions: The DBCO moiety reacts with azides through strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages.
Bioorthogonal Reactions: The TCO group reacts with tetrazine in a bioorthogonal manner, meaning it can occur in biological systems without interfering with normal biochemical processes
Common Reagents and Conditions:
Azides: Used in click chemistry reactions with the DBCO moiety.
Tetrazine: Reacts with the TCO group under mild conditions.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF) are commonly used solvents
Major Products:
Triazole Linkages: Formed from the reaction between DBCO and azides.
Stable Conjugates: Resulting from the reaction between TCO and tetrazine
科学研究应用
Chemistry: TCO-PEG12-DBCO is widely used in chemical research for the synthesis of complex molecules through click chemistry and bioorthogonal reactions .
Biology: In biological research, TCO-PEG12-DBCO is used for labeling and tracking biomolecules, such as proteins and nucleic acids, in live cells and tissues .
Medicine: In medical research, TCO-PEG12-DBCO is employed in the development of targeted drug delivery systems and diagnostic tools. Its ability to form stable conjugates with biomolecules makes it valuable for creating bioconjugates for therapeutic and imaging applications .
Industry: In industrial applications, TCO-PEG12-DBCO is used in the production of bioconjugates and functionalized materials for various applications, including biotechnology and pharmaceuticals .
作用机制
Mechanism: The mechanism of action of TCO-PEG12-DBCO involves the formation of stable covalent bonds through click chemistry and bioorthogonal reactions. The DBCO moiety reacts with azides to form triazole linkages, while the TCO group reacts with tetrazine to form stable conjugates .
Molecular Targets and Pathways: The primary molecular targets of TCO-PEG12-DBCO are azide and tetrazine groups on biomolecules. The pathways involved include strain-promoted azide-alkyne cycloaddition (SPAAC) and bioorthogonal reactions, which allow for specific and efficient labeling of biomolecules without interfering with normal biochemical processes .
相似化合物的比较
TCO-PEG2-DBCO: A shorter polyethylene glycol linker with similar reactivity but different solubility and spacing properties.
Biotin-PEG12-DBCO: Contains a biotin moiety instead of TCO, used for biotinylation and affinity purification.
Uniqueness: TCO-PEG12-DBCO is unique due to its long polyethylene glycol spacer, which enhances its aqueous solubility and allows for greater flexibility in conjugation reactions. Its dual reactivity with both azides and tetrazine makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C54H81N3O16 |
|---|---|
分子量 |
1028.2 g/mol |
IUPAC 名称 |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C54H81N3O16/c58-52(55-20-18-53(59)57-46-49-12-7-6-10-47(49)16-17-48-11-8-9-15-51(48)57)19-22-61-24-26-63-28-30-65-32-34-67-36-38-69-40-42-71-44-45-72-43-41-70-39-37-68-35-33-66-31-29-64-27-25-62-23-21-56-54(60)73-50-13-4-2-1-3-5-14-50/h1-2,6-12,15,50H,3-5,13-14,18-46H2,(H,55,58)(H,56,60) |
InChI 键 |
LREIKQBRBHTOTK-UHFFFAOYSA-N |
规范 SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
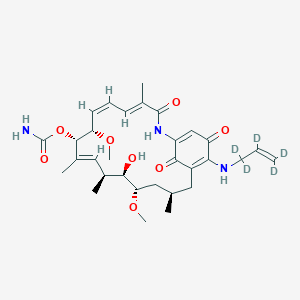
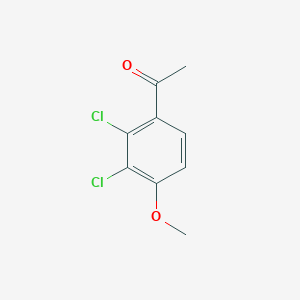
![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)
![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)

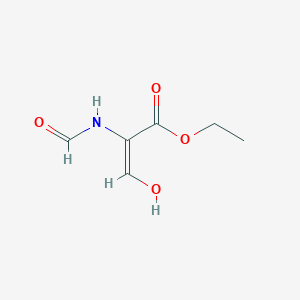
![6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)
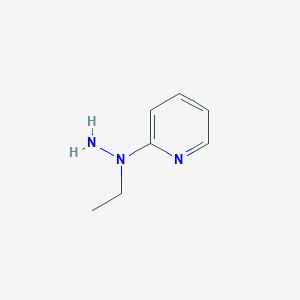
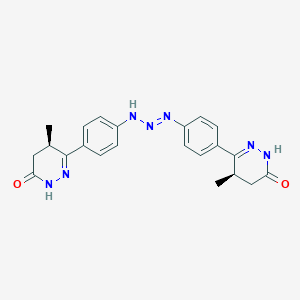
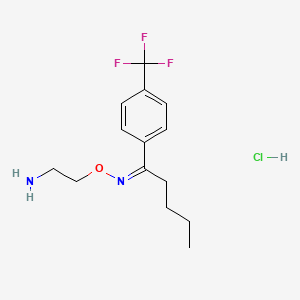
![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
![Methyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B13861012.png)
